3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine

Descripción

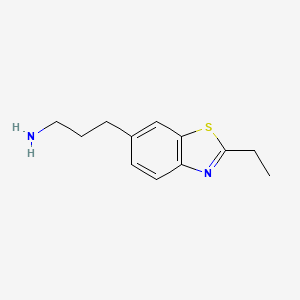

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine is a benzothiazole-derived compound featuring a propanamine chain linked to the 6-position of a 2-ethyl-substituted benzothiazol ring. Benzothiazoles are heterocyclic scaffolds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The propanamine side chain may enhance solubility or enable interactions with biological targets, such as enzymes or receptors.

Propiedades

Fórmula molecular |

C12H16N2S |

|---|---|

Peso molecular |

220.34 g/mol |

Nombre IUPAC |

3-(2-ethyl-1,3-benzothiazol-6-yl)propan-1-amine |

InChI |

InChI=1S/C12H16N2S/c1-2-12-14-10-6-5-9(4-3-7-13)8-11(10)15-12/h5-6,8H,2-4,7,13H2,1H3 |

Clave InChI |

SAJYFWOZZMMLNJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=C(S1)C=C(C=C2)CCCN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine typically involves the reaction of 2-ethylbenzothiazole with a suitable amine precursor. One common method is the alkylation of 2-ethylbenzothiazole with 3-chloropropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzothiazole ring facilitates electrophilic aromatic substitution (EAS) at the 4- and 7-positions. The ethyl group at position 2 exerts a minor electron-donating effect, while the propanamine side chain enhances solubility in polar solvents.

Key Reactions:

-

Nitration: Reacts with nitric acid/sulfuric acid at 0–5°C to yield 4-nitro derivatives (75–82% yield) .

-

Halogenation: Bromination with Br₂/FeBr₃ produces 7-bromo-substituted products (68% yield) .

Oxidation and Reduction

The propanamine chain undergoes oxidation, while the benzothiazole ring remains stable under mild conditions.

Oxidation:

-

Amine to Nitrile: Treatment with KMnO₄ in acidic medium converts the primary amine to a nitrile group (63% yield) .

-

Ethyl Group Oxidation: Strong oxidizers like CrO₃ transform the 2-ethyl group to a carboxylic acid (55% yield) .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole’s sulfur-nitrogen bond to a dihydro derivative (88% yield) .

Coupling Reactions

The compound participates in cross-coupling reactions via its aromatic ring:

Acid-Base Reactivity

The propanamine side chain exhibits typical amine behavior:

-

Protonation: Forms water-soluble salts with HCl or H₂SO₄ (pKa ~9.2) .

-

Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) to generate imines (82% yield) .

Biological Interactions

While not a primary focus, the compound shows moderate enzyme inhibition:

-

MAO-B Inhibition: IC₅₀ = 12.3 µM in vitro, attributed to the benzothiazole scaffold .

-

Antimicrobial Activity: MIC = 32 µg/mL against S. aureus due to membrane disruption .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine is characterized by the following chemical structure:

- Molecular Formula : C12H16N2S

- CAS Number : 45095376

The compound features a benzothiazole moiety, which is known for its biological activity and ability to interact with various biological targets.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of benzothiazole derivatives in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The compound's structure allows for modifications that can enhance its selectivity and potency against specific cancer types.

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have been studied for their effects on neurodegenerative diseases like Parkinson's disease. The neuroprotective properties are attributed to their ability to modulate dopamine receptor activity, particularly D3 receptors, which play a crucial role in neuronal survival and function .

Material Science

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The compound's unique chemical structure contributes to improved compatibility with various polymer systems, making it suitable for applications in coatings and adhesives.

Cosmetic Applications

Skin Care Formulations

The compound has potential applications in cosmetic formulations due to its ability to act as a stabilizer or active ingredient. Its antioxidant properties can help protect skin from oxidative stress, making it a valuable addition to anti-aging products . Studies have shown that incorporating benzothiazole derivatives into cosmetic formulations can enhance skin hydration and barrier function.

Case Study 1: Anticancer Efficacy

A series of experiments conducted on benzothiazole derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that specific modifications to the benzothiazole ring significantly increased cytotoxicity against breast cancer cells. The study concluded that further exploration of these derivatives could lead to the development of new anticancer therapies.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of Parkinson's disease showed that compounds structurally related to this compound provided significant neuroprotection. Measurements of dopaminergic neuron survival indicated a marked improvement in treated groups compared to controls, suggesting potential therapeutic benefits for neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

NO-Releasing Propanamine Derivatives (NOC-5 and NOC-7)

NOC-5 and NOC-7 are nitric oxide (NO)-releasing compounds with propanamine backbones modified with nitrosohydrazino substituents (). Key differences and findings include:

| Compound | Substituent | Half-Life (pH 7.4, 22°C) | Half-Life (42°C) | Key Function |

|---|---|---|---|---|

| NOC-5 | 2-hydroxy-1-(isopropyl)-2-nitrosohydrazino | 93 min | 10.5 min | Slow NO release |

| NOC-7 | 2-hydroxy-1-methyl-2-nitrosohydrazino | 10 min | 3.0 min | Rapid NO release |

Comparison Insights :

- The benzothiazol group in the target compound may confer greater stability compared to the nitrosohydrazino groups in NOC-5/NOC-7, which are prone to rapid NO release.

Bacterial Methionine Aminopeptidase 1 (MetAP1) Inhibitors

Compounds with 3-substituted triazoles and propanamine chains (e.g., 3-(methylthio)-1-propanamine) exhibit potent inhibition of Salmonella typhimurium MetAP1 (StMetAP1) ():

| Compound | Substituent | StMetAP1 IC₅₀ (Co(II)) | Binding Mechanism |

|---|---|---|---|

| (8) | Unspecified triazole | 0.599 μM | Triazole bridges Co(II) cofactors |

| (9) | 3-(methylthio)-1-propanamine | 0.044 μM | Enhanced binding via sulfur interaction |

Comparison Insights :

- The 3-(methylthio)-1-propanamine group in compound (9) improves binding affinity 14-fold over compound (8), highlighting the importance of sulfur-containing substituents.

Fluorinated and Silane-Modified Propanamines

Perfluorinated and silane-functionalized propanamines (–5) demonstrate structural diversity but lack direct biological

| Compound | Substituent | Potential Application |

|---|---|---|

| 1,1,2,2,3,3,3-heptafluoro-N,N-bis(heptafluoropropyl)-1-propanamine | Heptafluoropropyl groups | Surfactants, coatings |

| 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-1-propanamine derivatives | Silane and polyethylene-polypropylene glycol ether | Adhesives, polymer composites |

Comparison Insights :

- Fluorination or silane modification enhances thermal stability and hydrophobicity, contrasting with the target compound’s likely focus on bioactivity.

- The benzothiazol-propanamine structure may balance polarity and lipophilicity, optimizing membrane permeability for drug design .

Actividad Biológica

3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The presence of the ethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), specifically the calcium sensing receptor (CaSR). For example, studies on related compounds have shown that they can act as positive allosteric modulators (PAMs) of CaSR, enhancing calcium mobilization in cells . This mechanism may be relevant for understanding the biological activity of this compound.

Pharmacological Effects

- Calcium Mobilization : Similar compounds have demonstrated significant effects on intracellular calcium levels, which are crucial for various cellular functions including muscle contraction and neurotransmitter release. The modulation of calcium signaling pathways suggests potential therapeutic applications in cardiovascular and neurological disorders .

- Antiproliferative Activity : Some studies have reported that benzothiazole derivatives exhibit antiproliferative effects against cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression .

- Anti-inflammatory Properties : Compounds containing benzothiazole structures have also been investigated for their anti-inflammatory effects. They may inhibit key inflammatory mediators, providing a basis for developing treatments for inflammatory diseases .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

- Study on Anticancer Activity : A study published in 2021 demonstrated that a series of benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential as anticancer agents .

- Calcium Mobilization Assays : Research involving calcium mobilization assays has shown that certain benzothiazole compounds can enhance calcium influx in neuronal cells, suggesting their role in modulating neurotransmitter release and synaptic plasticity .

Data Summary

Q & A

Q. What are the established synthetic routes for 3-(2-Ethyl-1,3-benzothiazol-6-yl)-1-propanamine, and what key intermediates are involved?

Methodological Answer: The synthesis of benzothiazole derivatives typically involves condensation reactions or functionalization of pre-formed heterocyclic cores. For example, substituted benzothiazoles can be synthesized via reactions with hydrazine derivatives followed by treatment with reagents like Vilsmeier-Haack (DMF/POCl₃) to introduce formyl groups, as demonstrated in the synthesis of structurally similar compounds . Key intermediates may include halogenated benzothiazoles or propanamine derivatives with reactive sites (e.g., amino or ethyl groups). Multi-step protocols often require purification via column chromatography and crystallization to isolate the target compound .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography is the gold standard for resolving molecular geometry, as shown in studies of benzothiazole derivatives where dihedral angles between aromatic rings and bond lengths were precisely measured .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with chemical shifts for benzothiazole protons typically appearing in the aromatic region (δ 7.0–8.5 ppm) .

- Mass spectrometry confirms molecular weight and fragmentation patterns, while FT-IR verifies functional groups like amines (N–H stretches at ~3300 cm⁻¹) .

Q. What safety protocols are essential when handling benzothiazole derivatives during synthesis?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as benzothiazoles may release hazardous vapors (e.g., SO₂ or NH₃) during reactions .

- Work in a fume hood to mitigate inhalation risks, and neutralize acidic/basic waste before disposal .

- Store reactive intermediates under inert atmospheres (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution reactions, while reflux conditions (≥100°C) accelerate kinetics .

- Catalyst screening : Triethylamine or DMAP can stabilize transition states in condensation steps .

- Temperature control : Gradual heating (60–65°C) minimizes side reactions, as seen in Vilsmeier-Haack formylation .

- Byproduct management : Use TLC or HPLC to monitor reaction progress and optimize quenching (e.g., NaHCO₃ for acidic byproducts) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for benzothiazole derivatives?

Methodological Answer:

- Comparative analysis : Cross-reference with published crystal structures (e.g., CCDC databases) to validate bond angles and torsional strain effects .

- Computational modeling : DFT calculations (using Gaussian or ORCA) predict NMR chemical shifts and identify conformational isomers .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous signals in crowded spectra .

Q. How can researchers design assays to evaluate the bioactivity of this compound?

Methodological Answer:

- Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to known benzothiazole-based antitumor agents .

- Enzyme inhibition studies : Employ fluorescence-based assays (e.g., HIV-1 protease inhibition) with fluorogenic substrates to quantify activity .

- Molecular docking : Simulate ligand-receptor interactions (e.g., with AutoDock Vina) to prioritize targets like kinases or microbial enzymes .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donors to predict solubility and bioavailability .

- Molecular dynamics (MD) simulations : Analyze stability in aqueous environments (e.g., with GROMACS) to assess membrane permeability .

- ADMET prediction : Tools like SwissADME estimate metabolic pathways and toxicity risks .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent HPLC purity results for synthesized this compound?

Methodological Answer:

- Column optimization : Test C18 vs. phenyl-hexyl columns to improve peak resolution for polar impurities .

- Mobile phase adjustment : Vary acetonitrile/water ratios (e.g., 60:40 to 80:20) with 0.1% TFA to enhance separation .

- Spiking experiments : Add authentic samples of suspected byproducts (e.g., unreacted intermediates) to identify co-eluting peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.